molecular formula C21H24N4O2 B15135404 4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

Cat. No.: B15135404
M. Wt: 364.4 g/mol
InChI Key: XWPIESWYFSAYJL-UHFFFAOYSA-N
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Description

hAChE/hBACE-1-IN-4, also known as compound AK-2, is a quinazoline derivative that exhibits significant inhibitory activity against human acetylcholinesterase (hAChE) and human beta-secretase 1 (hBACE-1) enzymes. This compound has shown potential in inhibiting amyloid-beta aggregation, which is a hallmark of Alzheimer’s disease. It possesses blood-brain barrier permeability, oral activity, and non-neurotoxicity, making it a promising candidate for Alzheimer’s disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hAChE/hBACE-1-IN-4 involves the preparation of quinazoline derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, where various quinazoline derivatives are synthesized through multi-step reactions involving different reagents and catalysts .

Industrial Production Methods

While specific industrial production methods for hAChE/hBACE-1-IN-4 are not explicitly detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

hAChE/hBACE-1-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory activity.

    Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s structure and enhance its activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of hAChE/hBACE-1-IN-4 include various acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the specific step in the synthetic route .

Major Products

The major products formed from these reactions are typically quinazoline derivatives with varying functional groups. These derivatives are then tested for their inhibitory activity against hAChE and hBACE-1 enzymes to identify the most potent compounds .

Scientific Research Applications

hAChE/hBACE-1-IN-4 has several scientific research applications, particularly in the field of Alzheimer’s disease research. Its ability to inhibit hAChE and hBACE-1 enzymes makes it a valuable tool for studying the mechanisms of Alzheimer’s disease and developing potential treatments. Additionally, the compound’s non-neurotoxicity and blood-brain barrier permeability make it suitable for in vivo studies in animal models .

Mechanism of Action

The mechanism of action of hAChE/hBACE-1-IN-4 involves the inhibition of hAChE and hBACE-1 enzymes. By inhibiting hAChE, the compound prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Inhibition of hBACE-1 reduces the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients. This dual inhibitory activity helps to mitigate the cognitive decline associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to hAChE/hBACE-1-IN-4 include other quinazoline derivatives and multi-targeting agents designed for Alzheimer’s disease treatment. Some of these compounds include:

Uniqueness

hAChE/hBACE-1-IN-4 stands out due to its dual inhibitory activity against both hAChE and hBACE-1 enzymes, its ability to inhibit amyloid-beta aggregation, and its favorable pharmacokinetic properties, such as blood-brain barrier permeability and non-neurotoxicity. These characteristics make it a unique and promising candidate for Alzheimer’s disease research .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

InChI

InChI=1S/C21H24N4O2/c1-26-19-12-17-18(13-20(19)27-2)22-15-23-21(17)25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3

InChI Key

XWPIESWYFSAYJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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